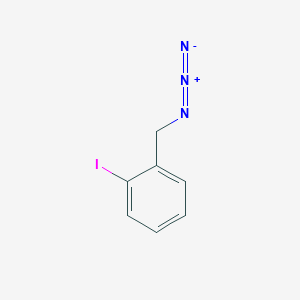

1-(Azidomethyl)-2-iodobenzene

Descripción general

Descripción

1-(Azidomethyl)-2-iodobenzene is an organic compound that features both an azide group and an iodine atom attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Azidomethyl)-2-iodobenzene can be synthesized through a multi-step process. One common method involves the iodination of 2-methylbenzyl alcohol to form 2-iodobenzyl alcohol. This intermediate is then converted to 2-iodobenzyl chloride using thionyl chloride. Finally, the azidation of 2-iodobenzyl chloride with sodium azide yields this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Análisis De Reacciones Químicas

Copper-Catalyzed Tandem C–S Coupling/Cyclization

1-(Azidomethyl)-2-iodobenzene participates in Cu-catalyzed one-pot reactions to synthesize benzo-fused thiacycles. Key findings include:

Reaction Setup

- Catalyst : CuI (10 mol%)

- Ligand : 1,10-Phenanthroline

- Conditions : Toluene, 100°C, 24 h

- Nucleophiles : Potassium thioacetate, thiobenzoate, or ethyl xanthogenate

| Product Class | Yield Range | Key Intermediate | Reference |

|---|---|---|---|

| 4 H-Benzo[ e] thiazines | 55–72% | Thioester adduct |

The reaction avoids isolation of imine intermediates, streamlining the synthesis of sulfur-containing heterocycles .

Tandem Radical Spirocyclization/Annulation

Under CO pressure, this compound derivatives undergo radical-mediated spirocyclization to form γ-lactams:

Conditions

- Radical Initiator : Tris(trimethylsilyl)silane (TTMSS)

- Catalyst : AIBN

- CO Pressure : 80 atm

- Solvent : THF, 80°C

| Substrate | Product | Yield | Reference |

|---|---|---|---|

| 1-(2-(Azidomethyl)allyloxy)-2-iodobenzene | Spiro benzofuran lactam (2d ) | 58% |

Mechanism :

- Iodine abstraction generates an aryl radical.

- 5-exo cyclization forms an alkyl radical.

- CO insertion produces an acyl radical.

- Azide cyclization yields the spirocyclic lactam .

MOF-Cu Catalyzed Heteroannulation

In the presence of metal-organic framework (MOF)-Cu catalysts, this compound reacts with terminal alkynes to form triazole derivatives:

Optimized Protocol

- Catalyst : MOF-Cu(BTC)-[Pd]

- Substrate : p-Tolylacetylene

- Conditions : DMF, 100°C, 12 h

| Product | Yield | Selectivity | Reference |

|---|---|---|---|

| Benzo[ b]thiophene | 99% | >95% |

This method achieves near-quantitative yields and high regioselectivity for fused heterocycles .

Comparative Analysis of Reaction Pathways

| Reaction Type | Key Advantage | Limitation |

|---|---|---|

| Copper-catalyzed C–S coupling | One-pot synthesis, avoids intermediates | Moderate yields (55–72%) |

| Radical spirocyclization | Access to complex spiro scaffolds | High CO pressure required |

| MOF-Cu heteroannulation | Exceptional yields (up to 99%) | Specialized catalyst needed |

Aplicaciones Científicas De Investigación

Organic Synthesis

1-(Azidomethyl)-2-iodobenzene serves as an important intermediate in the synthesis of complex organic molecules. Its azide group can undergo cycloaddition reactions, particularly the Huisgen 1,3-dipolar cycloaddition with alkynes, leading to the formation of stable triazoles. This reaction pathway is widely utilized in organic chemistry for creating diverse molecular architectures .

Materials Science

The compound is employed in the preparation of advanced materials and polymers with specific properties. Its reactivity allows for the functionalization of polymer backbones, enhancing material characteristics such as thermal stability and mechanical strength .

Medicinal Chemistry

In medicinal chemistry, this compound is used to synthesize potential pharmaceutical compounds and bioactive molecules. Its ability to participate in bioorthogonal reactions makes it suitable for targeted drug delivery systems. For instance, azide functionalities can be conjugated to therapeutic agents for selective delivery to cancer cells .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in practical scenarios:

- Targeted Drug Delivery : Research has demonstrated the compound's utility in conjugating therapeutic agents to enhance targeting capabilities in cancer treatments. For example, studies have shown that radiolabeled versions of this compound can effectively deliver radioactive isotopes directly to tumor sites .

- Cellular Imaging : The compound's ability to undergo bioorthogonal reactions allows it to be used in imaging techniques. By attaching fluorescent probes to azide-containing molecules, researchers can visualize cellular processes dynamically .

- Protein Labeling : In proteomics, this compound has been utilized for labeling proteins through click chemistry methods, facilitating studies on protein interactions and dynamics .

Mecanismo De Acción

The mechanism of action of 1-(Azidomethyl)-2-iodobenzene is primarily based on the reactivity of its functional groups:

Comparación Con Compuestos Similares

1-(Azidomethyl)-2-iodobenzene can be compared with other similar compounds, such as:

1-(Azidomethyl)-5H-tetrazole: This compound also contains an azide group and is used in energetic materials.

1-(Azidomethyl)-4-chlorobenzene: This compound has a chlorine atom instead of iodine and exhibits different reactivity.

1-(Azidomethyl)-4-nitrobenzene: This compound has a nitro group, which significantly alters its chemical properties.

Uniqueness: this compound is unique due to the presence of both an azide group and an iodine atom, which provide distinct reactivity patterns and make it a valuable intermediate in organic synthesis.

Actividad Biológica

1-(Azidomethyl)-2-iodobenzene is a compound with significant potential in various biological and chemical applications. Its unique structure, characterized by an azide and iodo group, allows it to participate in a range of chemical reactions, particularly in the field of medicinal chemistry and materials science. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

- Molecular Formula : C₇H₆IN₃

- CAS Number : 405198-82-5

- Molecular Weight : 233.04 g/mol

The compound is classified as an organic azide, which is known for its reactivity due to the presence of the azide functional group. The iodine atom contributes to its electrophilic nature, making it suitable for various substitution reactions.

The biological activity of this compound can be attributed to its ability to engage in click chemistry reactions, particularly the Huisgen cycloaddition. This reaction allows for the formation of triazoles, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The azide group serves as a versatile handle for further functionalization, leading to compounds with enhanced biological activities.

Biological Applications

- Antimicrobial Activity : Research indicates that derivatives of azide-containing compounds exhibit antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or interfering with essential metabolic processes.

- Cancer Research : Compounds similar to this compound have been explored for their potential in cancer therapy due to their ability to selectively target cancer cells while sparing normal cells. This selectivity is often achieved through specific interactions with cancer-related biomarkers.

- Catalysis : The compound has been utilized in catalytic systems for synthesizing complex organic molecules. For instance, it has been employed in one-pot reactions involving palladium and copper catalysts to produce various triazole derivatives with potential pharmaceutical applications .

Table 1: Summary of Biological Activities

Notable Research Findings

- A study demonstrated that this compound can be effectively used in a tandem Sonogashira/click reaction to yield high-purity products under mild conditions . This highlights its utility in synthetic organic chemistry.

- Research involving the compound's derivatives has shown promising results in inhibiting key enzymes involved in bacterial metabolism, suggesting potential as a lead compound for antibiotic development.

Propiedades

IUPAC Name |

1-(azidomethyl)-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c8-7-4-2-1-3-6(7)5-10-11-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZLSCZYFOAARQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN=[N+]=[N-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80469510 | |

| Record name | 1-azidomethyl-2-iodo-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405198-82-5 | |

| Record name | 1-azidomethyl-2-iodo-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What role does 1-(azidomethyl)-2-iodobenzene play in the synthesis of benzo-fused thiacycles?

A1: this compound serves as a crucial starting material in the copper-catalyzed one-pot synthesis of 4H-benzo[e][1,3]thiazines []. The reaction proceeds through a tandem process involving an intermolecular C–S coupling between this compound and a sulfur source (potassium thioacetate, thiobenzoate, or ethyl xanthogenate), followed by an intramolecular cyclization. This method bypasses the need to isolate the imine intermediate, offering a streamlined approach to these valuable heterocyclic compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.